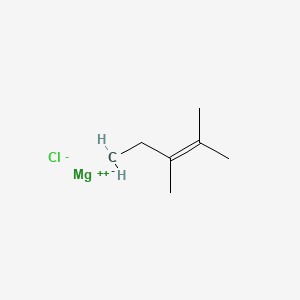
magnesium;2,3-dimethylpent-2-ene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2,3-dimethylpent-2-ene;chloride is an organometallic compound that combines magnesium with 2,3-dimethylpent-2-ene and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2,3-dimethylpent-2-ene;chloride typically involves the reaction of magnesium with 2,3-dimethylpent-2-ene in the presence of a chloride source. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (such as 2,3-dimethylpent-2-ene chloride) in an anhydrous ether solvent. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of magnesium .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions. The process includes the purification of reactants, controlled reaction conditions to ensure high yield, and subsequent purification of the product to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,3-dimethylpent-2-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles to form different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Scientific Research Applications
Magnesium;2,3-dimethylpent-2-ene;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;2,3-dimethylpent-2-ene;chloride involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom in the compound can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. This coordination ability makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium;2,3-dimethylpent-2-ene;chloride include other organomagnesium compounds such as:
- Magnesium;ethyl;chloride
- Magnesium;phenyl;chloride
- Magnesium;butyl;chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and selectivity in chemical reactions. The presence of the 2,3-dimethylpent-2-ene moiety provides steric and electronic effects that influence the compound’s behavior in various synthetic applications .
Properties
CAS No. |
820222-39-7 |
|---|---|
Molecular Formula |
C7H13ClMg |
Molecular Weight |
156.93 g/mol |
IUPAC Name |
magnesium;2,3-dimethylpent-2-ene;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-5-7(4)6(2)3;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
QTONQOXWBJLTCN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C(C)C[CH2-])C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















